2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of carboxylic acid derivatives and various reagents to achieve the desired chemical structures. For instance, the synthesis of 2-(2,3-naphthalimino)ethyl ester derivatives of carboxylic acids is described using 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, which is synthesized from 2,3-naphthalenedicarboxylic anhydride . Similarly, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate involves structural modification of a quinazoline derivative . These methods could potentially be adapted for the synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is crucial for their biological activity. For example, the presence of a carboxylic acid moiety directly attached to the 2 position of the pyrimidine ring is favorable for activity, as seen in the structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate . This suggests that the positioning of functional groups in 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid would be an important factor in its chemical behavior and potential biological activity.
Chemical Reactions Analysis
The chemical reactions of carboxylic acid derivatives are diverse and can be used to create a variety of compounds. For example, 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester is a practical intermediate that undergoes palladium-catalyzed coupling reactions to yield various 2-carbosubstituted indoles . This indicates that similar strategies could be employed in the chemical reactions involving 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid to obtain different derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the stability of the reagent used for the synthesis of carboxylic acid derivatives is mentioned to be stable for at least 6 months at room temperature . Additionally, the detection limits for carboxylic acids using ultraviolet and fluorescent detection are provided, which could be relevant for the analysis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Carboxylic acids are extensively studied for their antioxidant properties. For example, the ABTS/PP decolorization assay is used to evaluate the antioxidant capacity of compounds, including various carboxylic acids. This assay elucidates the reaction pathways underlying the antioxidant capacity, showing that some antioxidants can form coupling adducts with radical cations, while others undergo oxidation without coupling. The specificity and relevance of these reactions for different antioxidants, including the potential for oxidative degradation leading to various adducts, are critical areas of research (Ilyasov et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are valuable for their role in biorenewable chemicals and as microbial inhibitors. The inhibition of microbes by carboxylic acids, commonly used as food preservatives, highlights their potency and the strategies for metabolic engineering to increase microbial robustness. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is vital for engineering strains with improved performance in industrial applications (Jarboe et al., 2013).
Structure-Related Biological Activity
The structure of carboxylic acids significantly influences their antioxidant, antimicrobial, and cytotoxic activities. For instance, the comparison of different carboxylic acids reveals how structural differences affect their biological activities, with certain acids showing high antimicrobial and anti-cancer properties. This area of study underscores the importance of structural analysis for understanding and enhancing the biological activities of carboxylic acids and their derivatives (Godlewska-Żyłkiewicz et al., 2020).
Conversion to Furan Derivatives
Carboxylic acids derived from plant biomass, such as 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid, could play a crucial role in the synthesis of furanic derivatives, which are key for developing new polymers, materials, and fuels. Research on converting carbohydrates to furanic compounds in the presence of solvents like choline chloride is particularly relevant, offering insights into efficient methods for producing these valuable derivatives (Jérôme & Vigier, 2017).
Detoxification Processes
The role of carboxylic acids in environmental detoxification, such as the reduction of Cr(VI) to Cr(III), showcases their potential for remediation applications. The process mediated by carboxylic acids is highlighted for its efficiency in treating contaminated waters and sites. Understanding the mechanisms behind these detoxification processes is crucial for developing effective environmental remediation strategies (Jiang et al., 2019).
Safety And Hazards
According to Sigma-Aldrich, the compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-ethyl-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDMAFJLDZEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351706 | |
Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
137247-85-9 | |
Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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